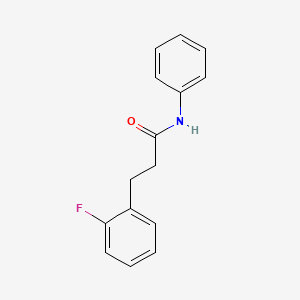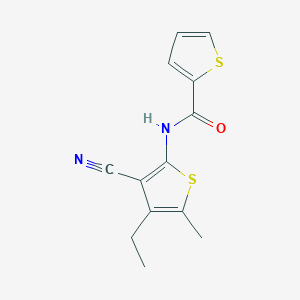
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-thiophenecarboxamide, commonly known as CT1, is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. CT1 belongs to the class of thienylcarboxamide compounds, which have shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of CT1 is not fully understood. However, it has been reported to interact with the cannabinoid receptor type 2 (CB2), which is involved in various physiological processes such as immune response, inflammation, and pain. CT1 has been reported to activate CB2 receptors and induce a downstream signaling pathway, resulting in the modulation of various biological processes.
Biochemical and Physiological Effects
CT1 has been reported to have various biochemical and physiological effects. It has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. CT1 has also been reported to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, CT1 has shown anti-microbial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CT1 is its broad spectrum of biological activities, making it a potential candidate for the treatment of various diseases. CT1 has also been reported to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of CT1 is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
The potential pharmacological properties of CT1 have opened up various avenues for future research. One of the future directions of CT1 research is the development of CT1-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of CT1 and its downstream signaling pathways. The development of more efficient synthesis methods for CT1 and its derivatives can also lead to the discovery of new compounds with improved pharmacological properties.
In conclusion, CT1 is a novel compound with promising pharmacological properties. Its potential applications in various biological processes make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CT1 and its downstream signaling pathways. The development of more efficient synthesis methods for CT1 and its derivatives can also lead to the discovery of new compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of CT1 involves the reaction of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminothiophene. The final product is obtained after purification through column chromatography. This method has been reported to yield CT1 in high purity and good yield.
Aplicaciones Científicas De Investigación
CT1 has been extensively studied for its potential pharmacological properties. It has shown promising results in various biological applications, including anti-inflammatory, anti-tumor, and anti-microbial activities. CT1 has also been reported to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-3-9-8(2)18-13(10(9)7-14)15-12(16)11-5-4-6-17-11/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASHEFOOQOUQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)
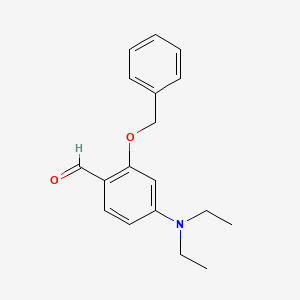

![6-oxo-6H-anthra[1,9-cd]isoxazole-3-carbaldehyde](/img/structure/B5749325.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5749337.png)
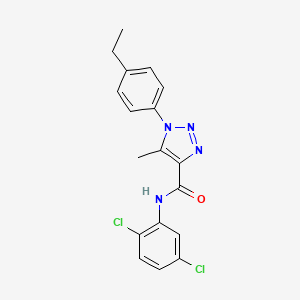
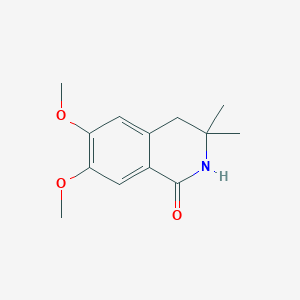
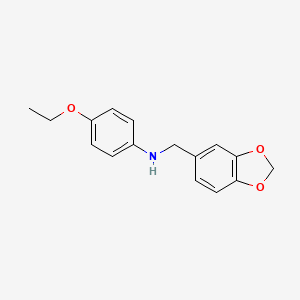
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5749357.png)


![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5749380.png)
![N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5749384.png)
